6-(Benzyloxy)-2,4-dichloroquinazoline
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Overview
Description
6-(Benzyloxy)-2,4-dichloroquinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. The presence of benzyloxy and dichloro substituents on the quinazoline core imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,4-dichloroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichloroquinazoline.
Benzyloxy Substitution: The introduction of the benzyloxy group is achieved through a nucleophilic substitution reaction. This involves reacting 2,4-dichloroquinazoline with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2,4-dichloroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to a benzoate group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2,4-dichloroquinazoline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted quinazolines with various functional groups.
Oxidation: Benzoate derivatives.
Reduction: 2,4-dichloroquinazoline.
Scientific Research Applications
6-(Benzyloxy)-2,4-dichloroquinazoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2,4-dichloroquinazoline involves its interaction with specific molecular targets. The benzyloxy group enhances its ability to bind to certain enzymes or receptors, modulating their activity. The dichloro substituents contribute to the compound’s stability and reactivity, facilitating its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyloxy)-2-hydroxyquinazoline
- 6-(Benzyloxy)-4-chloroquinazoline
- 6-(Benzyloxy)-2,4-dimethoxyquinazoline
Uniqueness
6-(Benzyloxy)-2,4-dichloroquinazoline is unique due to the presence of both benzyloxy and dichloro groups, which impart distinct chemical properties
Properties
Molecular Formula |
C15H10Cl2N2O |
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Molecular Weight |
305.2 g/mol |
IUPAC Name |
2,4-dichloro-6-phenylmethoxyquinazoline |
InChI |
InChI=1S/C15H10Cl2N2O/c16-14-12-8-11(6-7-13(12)18-15(17)19-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
UNIDHUMJWBKEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
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